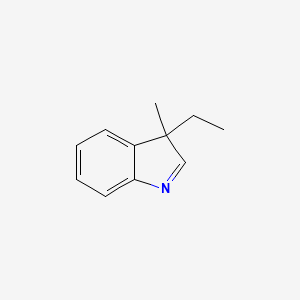

3-Ethyl-3-methyl-3H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-11(2)8-12-10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDPPVARKSPYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C=NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554840 | |

| Record name | 3-Ethyl-3-methyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-44-6 | |

| Record name | 3-Ethyl-3-methyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 3 Methyl 3h Indole and Analogs

Fischer Indole (B1671886) Synthesis Approaches for 3-Alkyl-3H-Indoles

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of indoles and their derivatives, including 3-alkyl-3H-indoles. mdpi.combhu.ac.inwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org The process typically proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. mdpi.comwikipedia.org A subsequent nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the indole ring. mdpi.comwikipedia.org For the synthesis of 3,3-disubstituted 3H-indoles, a ketone with two different alkyl groups is required.

Reactant Precursors and Conditions Optimization

The synthesis of 3-ethyl-3-methyl-3H-indole via the Fischer method necessitates the reaction of a phenylhydrazine (B124118) with 2-butanone (B6335102) (methyl ethyl ketone). The choice of acid catalyst is a critical parameter, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) being effective. mdpi.comwikipedia.org

Research into the synthesis of analogous 3,3-dialkyl-3H-indoles has provided insights into reaction optimization. For instance, methyl indolenines have been prepared in high yields by reacting tolylhydrazine hydrochlorides with ketones like isopropyl methyl ketone or 2-methylcyclohexanone (B44802) in acetic acid at room temperature. mdpi.comresearchgate.net However, the reaction of nitrophenylhydrazines with isopropyl methyl ketone proved unsuccessful in acetic acid alone, requiring the addition of HCl to proceed. mdpi.com This highlights the influence of substituents on the phenylhydrazine ring on the required reaction conditions.

A study focused on synthesizing 3-ethyl indole involved testing various acidic conditions to catalyze the cyclization of butanal phenylhydrazone, further emphasizing the need to tailor conditions to specific substrates. researchgate.net The synthesis of related 3,3-disubstituted structures has also been achieved using acetic acid at elevated temperatures (80°C). researchgate.net

Table 1: Examples of Fischer Indole Synthesis for 3-Alkyl-3H-Indoles This table is generated based on data for analogous compounds.

| Phenylhydrazine Precursor | Ketone Precursor | Acid Catalyst / Solvent | Product | Reference |

|---|---|---|---|---|

| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,4-Tetramethyl-3H-indole / 2,3,3,6-Tetramethyl-3H-indole | mdpi.comresearchgate.net |

| o,m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Acetic Acid | Tetrahydrocarbazole derivatives | mdpi.comresearchgate.net |

Regioselectivity Control in Substituted Indole Syntheses

When using unsymmetrical ketones, such as 2-butanone for the synthesis of this compound, the potential for forming two different regioisomers exists. bhu.ac.in The direction of the initial enamine formation and subsequent cyclization determines the final product.

The control of regioselectivity is a significant challenge and is often influenced by the electronic and steric nature of the substituents on both the hydrazine (B178648) and ketone precursors. In the synthesis of a complex selective androgen receptor modulator, an acid-catalyzed Fischer indolization resulted in the formation of only one of the two possible regioisomers. nih.gov Computational analysis revealed that the transition state leading to the observed product was energetically more favorable, while the pathway to the unobserved isomer was destabilized by an electron-withdrawing group on the ketone precursor. nih.gov

Conversely, studies on the synthesis of tetrahydrocarbazoles from 2-methylcyclohexanone showed a consistent 2:1 ratio of regioisomers across various acid concentrations, suggesting that in some cases, reaction conditions have a minimal impact on the product distribution. cdnsciencepub.com However, for other substrates, altering the acid concentration can dramatically change the outcome, sometimes leading to complex product mixtures instead of the expected indoles. cdnsciencepub.com These findings indicate that achieving high regioselectivity in the Fischer indole synthesis often requires careful empirical optimization for each specific set of reactants.

Advanced Cyclization Strategies for 3H-Indole Ring Construction

Beyond the classical Fischer synthesis, a number of modern methods have been developed for the construction of the 3H-indole skeleton, offering alternative pathways that can provide improved yields, milder conditions, or different functional group tolerance.

Iodine-Mediated Intramolecular Cyclization of Enamines

An efficient, transition-metal-free approach to 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.orgacs.orgacs.org This method has proven versatile for preparing a wide array of 3H-indole derivatives bearing multiple functional groups in good to high yields. nih.govorganic-chemistry.org

The reaction is typically performed by heating the enamine substrate with elemental iodine, which acts as an oxidant, in the presence of a base. organic-chemistry.org Optimization studies identified a combination of iodine, potassium carbonate (K₂CO₃) as the base, and dimethylformamide (DMF) as the solvent at 100°C to be highly effective, affording an 82% yield for a model substrate. organic-chemistry.orgacs.org Other inorganic bases such as sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) also provide comparable results. acs.orgacs.org The proposed mechanism involves an initial oxidative iodination of the enamine, creating an iodide intermediate. acs.orgacs.org This is followed by an intramolecular Friedel-Crafts-type alkylation onto the aniline (B41778) ring and subsequent rearomatization to yield the 3H-indole product. acs.orgacs.org

Table 2: Optimization of Iodine-Mediated Cyclization of a Model Enamine (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate

| Oxidant | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| I₂ | K₂CO₃ | DMF | 82 | acs.orgacs.org |

| IBr | K₂CO₃ | DMF | 60 | acs.orgacs.org |

| PIDA | K₂CO₃ | DMF | <10 | acs.orgacs.org |

| I₂ | Na₂CO₃ | DMF | 81 | acs.orgacs.org |

Palladium-Catalyzed C-H Activation Pathways for Indole Derivatives

Palladium-catalyzed reactions represent a powerful modern tool for heterocycle synthesis, including the construction of the indole nucleus through C-H bond activation. nih.gov These methods can proceed via intramolecular cyclization or multi-component strategies, often under milder conditions than traditional syntheses. nih.gov

One intramolecular approach involves the palladium-catalyzed oxidative cyclization of N-arylimines, which are readily prepared from anilines and ketones. thieme-connect.com The reaction proceeds via the oxidative linkage of two C-H bonds, providing regioselective access to various indole derivatives using molecular oxygen as the sole oxidant. thieme-connect.com The initial product is a 3H-indole, which can then tautomerize to the more stable 1H-indole. mdpi.com

Multi-component reactions offer an atom-economical route to indoles. For example, a three-component indole synthesis from aryl iodides, internal alkynes, and an N,N-dimethylhydroxylamine electrophile has been developed using a palladium/norbornene cooperative catalytic system. nih.gov Another innovative method involves the palladium-catalyzed reductive cyclization of nitrostyrenes, using molybdenum hexacarbonyl as a source of carbon monoxide, to generate 3H-indoles. beilstein-journals.org

Catalytic Methodologies in 3H-Indole Synthesis

A range of catalytic systems beyond those already described have been successfully applied to the synthesis of the 3H-indole ring system, often providing unique reactivity and access to complex molecular architectures.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have enabled sophisticated cascade reactions to build fused and substituted 3H-indoles. A Rh(III)-catalyzed cascade annulation between N-phenylbenzimidamides and pyridotriazoles effectively constructs 3H-indole derivatives that feature a quaternary carbon at the 3-position. acs.org In another approach, the successive C-H activation of 2-phenyl-3H-indoles and subsequent cyclization with diazo compounds leads to the formation of highly fused indole heteropolycycles. acs.orgbohrium.com

Iodine-Catalyzed Reactions: In addition to the cyclization of enamines (Section 2.2.1), other iodine-catalyzed methods have been reported. An I(III)-catalyzed oxidative cascade reaction can convert unactivated anilines into 3H-indoles. nih.gov This process uses Selectfluor as the terminal oxidant and is effective with catalyst loadings as low as 1 mol%. nih.gov

Lewis and Brønsted Acid Catalysis: Lewis acids are employed in modern alkylation strategies to produce 3,3-dialkyl 3H-indoles. The alkylation of indole substrates with trichloroacetimidates, promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), provides a direct route to these structures without the need for transition metals or strong bases. nih.govmdpi.com This method is notable for its effectiveness even with electron-poor indoles, which can be challenging substrates for other alkylation reactions. nih.gov Brønsted acids, fundamental to the Fischer indole synthesis, are also employed in the catalytic enantioselective reduction of 3H-indoles to indolines, demonstrating their continued importance in the chemistry of this heterocyclic system. organic-chemistry.org

Base-Catalyzed Transformations and Condensation Reactions

Base-catalyzed methods are fundamental in the synthesis of 3-substituted indoles, leveraging simple and accessible catalysts to facilitate reactions like Knoevenagel condensation and Michael addition. rsc.org These reactions are crucial for creating the precursors to 3H-indoles. rsc.org For instance, the Fischer indole synthesis, a classic method for preparing indoles, involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. While traditionally acid-catalyzed, variations and related condensation reactions can be influenced by base catalysis at different stages. mdpi.comnih.gov The initial formation of a phenylhydrazone, which then isomerizes to an enamine, is a key step that can be subject to base catalysis. mdpi.com

A notable method for synthesizing 3H-indoles under transition-metal-free conditions involves the iodine-mediated intramolecular cyclization of enamines. In this process, a base such as potassium carbonate (K₂CO₃) is essential. acs.orgorganic-chemistry.org The reaction of an enamine substrate in the presence of iodine and a base leads to the formation of a variety of 3H-indole derivatives in good to high yields. acs.orgorganic-chemistry.org Mechanistic studies suggest that the base facilitates the intramolecular Friedel-Crafts type aromatic alkylation and subsequent rearomatization to form the 3H-indole skeleton. organic-chemistry.org

Another approach involves the one-pot synthesis of 3,3-disubstituted oxindoles, which are structurally related to 3H-indoles. This method utilizes a Brønsted base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to catalyze the trichloroacetimidation of 3-hydroxyoxindoles. rsc.org While this specific reaction yields oxindoles, the underlying principle of base-catalyzed activation is relevant to the broader class of indole derivatives.

The table below summarizes a key base-catalyzed reaction for the synthesis of 3H-indoles.

Table 1: Base-Catalyzed Synthesis of 3H-Indoles

| Reaction | Base | Oxidant | Solvent | Yield | Reference |

|---|

Transition Metal Catalysis (e.g., Copper, Rhodium, Ruthenium, Iridium)

Transition metal catalysis offers powerful and versatile methods for the synthesis of 3H-indoles and their derivatives. Catalysts based on palladium, rhodium, ruthenium, and iridium have been extensively studied.

Palladium: Palladium-catalyzed reactions, such as the carbonylative synthesis of 3H-indoles from nitrostyrenes using molybdenum hexacarbonyl as a carbon monoxide source, have been developed. beilstein-journals.org Palladium catalysis is also central to oxidative annulation reactions, where anilines react with alkynes or styrenes to form the indole core. mdpi.com Furthermore, direct C3-dialkylation of indoles to form 3,3-disubstituted indolenines (3H-indoles) can be achieved, providing an alternative to transition metal catalysis in some cases, but the development of metal-catalyzed versions remains an active area of research. mdpi.com

Rhodium: Rhodium catalysts, particularly [RhCp*Cl₂]₂, are effective for the functionalization of indoles. nih.gov Rhodium(III) catalysis enables regioselective C-H activation and annulation strategies to build molecular complexity. nih.gov For example, rhodium-catalyzed reactions of iminamides with diazomalonates lead to the formation of 3H-indoles through a process involving a carbene intermediate and subsequent cyclization. beilstein-journals.org Rhodium(III) has also been used in the synthesis of 3-spirooxindole 3H-indoles via a [4 + 1] redox-neutral spirocyclization. rsc.org

Ruthenium: Ruthenium catalysts have been employed in the synthesis of indoles from iminamides and α-diazo-β-ketoesters, which proceeds via cleavage of the C(N₂)–C(acyl) bond. beilstein-journals.org While this specific example leads to indoles, subtle changes in the substrate or catalyst can divert the reaction pathway towards 3H-indoles. beilstein-journals.org Ruthenium-catalyzed asymmetric hydrogenation of 3H-indoles to chiral indolines is a well-established transformation, highlighting the interaction of ruthenium complexes with the 3H-indole core. acs.org

Iridium: Iridium catalysts have been utilized for the intramolecular C-H addition across a C-C triple bond in 2-alkynyl-N,N-dimethylanilines to afford 3-substituted indoles. organic-chemistry.org Chiral iridium complexes are also effective in the asymmetric hydrogenation of 3H-indoles, yielding enantiomerically enriched indolines. acs.org

The following table provides examples of transition metal-catalyzed syntheses relevant to 3H-indoles.

Table 2: Transition Metal-Catalyzed Synthesis of 3H-Indoles and Related Structures

| Metal | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | Nitrostyrenes | 3H-Indoles | beilstein-journals.org |

| Rhodium(III) | C-H Activation/Annulation | Iminamides, Diazomalonates | 3H-Indoles | beilstein-journals.org |

| Ruthenium(II) | Cyclization | Iminamides, Diazo-β-ketoesters | Indoles | beilstein-journals.org |

Ligand Design and Chiral Catalysis in 3H-Indole Formation

The enantioselective synthesis of molecules containing the 3,3-disubstituted indole framework is of significant interest, and this is often achieved through chiral catalysis, where ligand design plays a crucial role. The primary focus in this area has been the asymmetric reduction of prochiral 3H-indoles to form chiral indolines with a quaternary stereocenter at the C3 position.

Chiral Phosphoric Acids (CPAs): Brønsted acid catalysis, particularly with chiral phosphoric acids, has emerged as a powerful metal-free method for the asymmetric transfer hydrogenation of 3H-indoles. acs.orgorganic-chemistry.orgnih.gov In these reactions, a Hantzsch ester or a benzoxazinone (B8607429) derivative serves as the hydrogen source. acs.orgorganic-chemistry.org The enantioselectivity of the reduction is highly dependent on the structure of the chiral phosphoric acid catalyst, with variations in the binaphthyl backbone of the CPA significantly impacting the enantiomeric excess (ee) of the resulting indoline (B122111). acs.org

Transition Metal Complexes with Chiral Ligands: Asymmetric hydrogenation of 3H-indoles can also be achieved with high efficiency and enantioselectivity using transition metal catalysts bearing chiral ligands. nih.govresearchgate.net

Manganese: Chiral manganese complexes have been developed for the asymmetric hydrogenation of 3H-indoles, providing excellent yields and enantioselectivities. nih.govresearchgate.net These earth-abundant metal catalysts are advantageous as they can tolerate acid-sensitive functional groups that are incompatible with some precious metal catalysts like ruthenium. nih.govresearchgate.net

Ruthenium, Iridium, and Rhodium: Chiral complexes of ruthenium, iridium, and rhodium are also highly effective for the asymmetric hydrogenation of 3H-indoles. acs.org The design of the chiral ligands, often phosphorus- or nitrogen-based, is critical for achieving high levels of stereocontrol. researchgate.net

The development of new ligands continues to be a key area of research to improve the activity, selectivity, and substrate scope of these catalytic systems. mdpi.commdpi.com

Table 3: Chiral Catalysis in Transformations of 3H-Indoles

| Catalyst Type | Reaction | Key Feature | Result | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Metal-free catalysis | High enantioselectivity | acs.orgorganic-chemistry.org |

| Chiral Manganese Complex | Asymmetric Hydrogenation | Earth-abundant metal | High yields and ee's | nih.gov |

Multicomponent Reactions for 3-Position Functionalization Leading to 3H-Indoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates atoms from all starting materials. nih.gov These reactions are valuable for the modular assembly of complex molecular scaffolds, including those containing the 3H-indole core.

The nucleophilicity of the C3 position of indoles is often exploited in MCRs. nih.gov While many of these reactions lead to 3-substituted 1H-indoles, certain MCRs can be designed to yield 3,3-disubstituted 3H-indoles. For example, a three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound, known as the Yonemitsu condensation, is a promising route. rsc.org By carefully choosing the substrates and reaction conditions, it is possible to achieve a second functionalization at the C3 position, leading to a 3H-indole derivative.

One reported MCR involves the reaction of indole, formaldehyde, and an amino hydrochloride to assemble indole-fused seven-membered heterocycles. nih.gov This process demonstrates the rapid construction of complex structures from simple building blocks. While not directly yielding a simple this compound, the principles of iterative assembly and functionalization are directly applicable.

Another example is the three-component reaction of indole, dimedone, and 3-phenacylideneoxindoles, catalyzed by p-toluenesulfonic acid, to synthesize functionalized indolin-2-ones. nih.gov This highlights how MCRs can be used to build complex structures around the indole core. The synthesis of 3-(dihydropyridinyl)-indole derivatives through a one-pot four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) further illustrates the power of MCRs. nih.gov

The development of novel MCRs that directly afford 3,3-disubstituted 3H-indoles remains an active area of research, offering a streamlined approach to these valuable compounds.

Challenges and Innovations in High-Yield and Selective Synthesis

The synthesis of 3,3-disubstituted 3H-indoles, including this compound, presents several challenges, primarily centered around achieving high yields and controlling selectivity.

Challenges:

Competing N-Alkylation: A common issue in the alkylation of indoles is the competition between C3-alkylation and N-alkylation, which can lead to a mixture of products and lower the yield of the desired 3,3-disubstituted 3H-indole. mdpi.com

Over-reaction and Side Products: The high reactivity of some intermediates can lead to the formation of undesired side products or decomposition. nih.gov

Stereoselectivity: In cases where a chiral center is generated, controlling the stereochemistry to obtain a single enantiomer or diastereomer is a significant challenge, often requiring sophisticated chiral catalysts or auxiliaries. acs.orgnih.gov

Substrate Scope: Many synthetic methods are limited to specific classes of substrates, and expanding the scope to include a wider range of functional groups can be difficult. thieme-connect.com

Innovations:

Dearomatization Strategies: A powerful and increasingly popular approach to synthesize 3,3-disubstituted 3H-indoles is the dearomatization of indoles. mdpi.com This involves the direct dialkylation of a 2-substituted indole at the C3 position using electrophilic alkylating agents in the presence of a Lewis acid. mdpi.com This method provides rapid access to complex indolenines.

Novel Catalytic Systems: The development of new catalytic systems is a major driver of innovation. This includes the use of earth-abundant metal catalysts like manganese, which offer unique reactivity and can be more sustainable than precious metal catalysts. nih.gov Iodine-mediated synthesis under transition-metal-free conditions is another innovation that provides an efficient and milder alternative to traditional methods. acs.orgorganic-chemistry.org

Substrate-Controlled Divergent Synthesis: By modifying the substrate, it is possible to control the reaction pathway to selectively produce different products from similar starting materials. For example, the reaction of iminamides with different diazo compounds under ruthenium catalysis can be directed to form either indoles or 3H-indoles. beilstein-journals.org

Deracemization Processes: For enantioselective synthesis, innovative deracemization strategies have been developed. These processes combine a kinetic resolution step, often a CPA-catalyzed asymmetric transfer hydrogenation, with a racemization step, such as a borane-catalyzed hydrogenation, to convert a racemic mixture of 3H-indoles into a single enantiomer of the corresponding indoline in high yield and enantiomeric excess. acs.orgresearchgate.net

The continuous development of new reagents, catalysts, and reaction concepts is crucial for overcoming the existing challenges and expanding the synthetic toolbox for the efficient and selective preparation of this compound and its analogs.

Reactivity and Mechanistic Investigations of 3 Ethyl 3 Methyl 3h Indole Systems

Electrophilic and Nucleophilic Reactions at the Indole (B1671886) Core

The reactivity of the 3-ethyl-3-methyl-3H-indole core is characterized by the interplay between its imine-like C2=N bond and the nucleophilicity of the nitrogen atom. This contrasts sharply with 1H-indoles where the C3 position is the primary site of electrophilic attack. wikipedia.orgrsc.org

C3-Position Reactivity and Alkylation/Acylation Strategies

In this compound, the C3 position is a quaternary carbon atom, rendering it sterically hindered and devoid of the nucleophilic character seen in 1H-indoles. wikipedia.orgbhu.ac.in Consequently, direct electrophilic attack, such as Friedel-Crafts alkylation or acylation, at the C3 position is not a feasible reaction pathway. unicam.it

Strategies for functionalizing indoles at the C3 position typically involve electrophilic substitution on a 1H-indole precursor before the generation of the 3H-indole structure. jst.go.jp For instance, the reaction of indole with methyl iodide initially yields 3-methylindole (B30407). bhu.ac.in Further reaction can lead to over-alkylation, ultimately forming 1,2,3,3-tetramethyl-3H-indolium iodide, demonstrating the formation of a 3,3-disubstituted 3H-indolium salt after the C3 position is occupied. bhu.ac.in

In the context of 3-alkylindoles, electrophilic substitution often proceeds via an initial attack at the C3 position, which is then followed by a rearrangement of either the incoming electrophile or the existing alkyl substituent to yield 2,3-disubstituted indoles. However, for a pre-formed 3,3-disubstituted 3H-indole like this compound, the reactivity landscape shifts away from the C3 carbon.

Acylation reactions on the indole nucleus are a cornerstone of synthetic strategies. jst.go.jpmdpi.com While methods for the regioselective 3-acylation of unprotected indoles are well-established, these are not directly applicable to a C3-disubstituted system. mdpi.commdpi.com Any acylation would be directed towards other positions, primarily the nitrogen atom.

Nitrogen Atom as a Nucleophilic Center

The most significant site for electrophilic attack in 2,3,3-trisubstituted 3H-indoles is the nitrogen atom. hku.hk The lone pair of electrons on the nitrogen is available for reaction with electrophiles, a characteristic that defines the reactivity of these systems.

Research has shown that 3H-indoles react with electrophilic reagents, such as acetylenic esters, through an initial nucleophilic attack by the nitrogen atom. hku.hk This leads to the formation of a zwitterionic intermediate, which is a key step in various addition reactions. hku.hk The subsequent transformations of this intermediate depend on the nature of the substituents at the C2 position and the specific reaction conditions. hku.hk

The nucleophilicity of the indole nitrogen is also exploited in N-alkylation reactions. The outcome of the competition between N-alkylation and C-alkylation in indole anions is influenced by factors such as the counter-ion and the solvent. wikipedia.org More ionic salts (e.g., sodium or potassium) and polar aprotic solvents like DMF and DMSO tend to favor electrophilic attack at the nitrogen atom. wikipedia.org Conversely, more covalent organometallic complexes (e.g., Grignard reagents) and nonpolar solvents favor C3 attack in 1H-indoles. wikipedia.org For this compound, this preference for N-attack is structurally enforced. A concerted SN2 reaction mechanism has been proposed for nucleophilic substitution on the nitrogen of the indole nucleus in certain contexts. clockss.org

C-H Functionalization Studies of 3-Alkyl-3H-Indoles

Directing group-assisted C-H functionalization has become a powerful tool for modifying complex organic molecules, including indoles. nih.govmdpi.com For 3-alkyl-3H-indoles, where the C3 position is blocked, functionalization efforts are directed towards other positions on the indole scaffold.

Carbene-Mediated Insertions and Trifluoromethylation

Carbene chemistry offers unique pathways for the functionalization of indoles. While carbene insertion into the C3-H bond is a known reaction for 1H-indoles, the focus shifts in 3,3-disubstituted systems. dicp.ac.cn Gold-catalyzed reactions involving α-imino gold carbene complexes have been developed to synthesize 3H-indole derivatives, creating a quaternary center at C3 through a formal insertion into a carbon-carbon bond. researchgate.net

Trifluoromethylation of indoles is of significant interest due to the unique properties conferred by the trifluoromethyl group. researchgate.net Studies on the trifluoromethylation of 3-substituted indoles have shown that the reaction typically occurs at the C2 position. mdpi.com For example, Cu(II)-catalyzed oxidative trifluoromethylation of 3-methylindole provides 2-(trifluoromethyl)-3-methylindole. mdpi.com This selectivity highlights that when C3 is substituted, the C2 position becomes the next most favorable site for such transformations. This reactivity pattern is crucial for predicting the outcomes of functionalization reactions on this compound.

Table 1: Trifluoromethylation of Substituted Indoles

| Substrate | Reagent | Catalyst | Product | Position of CF3 | Reference |

|---|---|---|---|---|---|

| 3-Methylindole | Togni reagent | Cu(II) | 3-Methyl-2-(trifluoromethyl)-1H-indole | C2 | mdpi.com |

| Indole | CF3SO2Na | Metal-free | 2-(Trifluoromethyl)-1H-indole | C2 | researchgate.net |

This table presents examples of C2-trifluoromethylation, a likely pathway for 3,3-disubstituted 3H-indoles.

Oxidative Transformations and Ring-Opening Pathways

3-Alkyl-3H-indoles can undergo various oxidative transformations, including ring-opening and dearomatization reactions. The oxidative cleavage of 3-methylindole, catalyzed by a CuCl-pyridine complex under an oxygen atmosphere, results in the formation of 2-formamidoacetophenone, demonstrating a complete ring-opening of the pyrrole (B145914) moiety. oup.com Under anaerobic conditions, the same substrate can dimerize to form a 3,3'-bi-3H-indole derivative. oup.com

Furthermore, oxidative dearomatization of indoles serves as an efficient method to produce 2,2-disubstituted indolin-3-ones. mdpi.com Another significant transformation is the conversion of unactivated anilines into 3H-indoles through an iodine(III)-catalyzed oxidative cascade reaction. nih.gov

In some cases, reactions of 2,3,3-trisubstituted 3H-indoles with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to ring-opening products, further highlighting the diverse reactivity of the 3H-indole core under different conditions. hku.hk

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving 3-alkyl-3H-indole systems is critical for controlling reaction outcomes and designing new synthetic methods.

For electrophilic substitutions on 3-alkylindoles, kinetic studies have provided strong evidence for a mechanism involving an initial, rate-determining attack of the electrophile at the C3 position. This is followed by a rapid rearrangement to yield the 2,3-disubstituted product. The absence of a primary deuterium (B1214612) isotope effect in many cases supports this two-step process.

In the case of 2,3,3-trisubstituted 3H-indoles, the prevailing mechanism for reactions with electrophiles involves the initial nucleophilic attack from the nitrogen atom. hku.hk This forms a zwitterionic intermediate that governs the subsequent reaction pathway, which can include cyclizations or ring-opening, depending on the substituents and reaction partners. hku.hk

Mechanistic investigations into transition-metal-catalyzed C-H functionalization have also provided key insights. For example, the nickel-catalyzed C2-alkylation of indoles is proposed to proceed through a Ni(I)/Ni(III) catalytic cycle involving a single-electron transfer (SET) process. rsc.org Similarly, the mechanism of reductive trifluoromethylation using electrophilic trifluoromethylating agents is often suggested to involve radical intermediates generated via a SET pathway. cas.cn Computational studies on the gold-catalyzed synthesis of 3H-indoles have indicated that the steric bulk of the ligand plays a crucial role in favoring the conformation that leads to the desired carbene insertion reaction. researchgate.net

Table 2: Proposed Mechanistic Pathways for Indole Reactions

| Reaction Type | Key Intermediate/Pathway | Mechanistic Evidence | Reference(s) |

|---|---|---|---|

| Electrophilic Substitution (3-alkylindole) | C3-adduct followed by rearrangement | Kinetic studies, isotope effects | |

| Electrophilic Addition (3,3-disubstituted-3H-indole) | Nitrogen-derived zwitterion | Product analysis, analogy to other heterocycles | hku.hk |

| Ni-catalyzed C2-H Alkylation | Ni(I)/Ni(III) cycle, Single-Electron Transfer (SET) | Mechanistic experiments | rsc.org |

| Au-catalyzed 3H-Indole Synthesis | Gold carbene complex insertion | Computational analysis, crossover experiments | researchgate.net |

Identification of Key Intermediates (e.g., Indolenines, Iminium Ions, Hydrazones)

The transformations of this compound and related systems proceed through several well-characterized reactive intermediates. The indolenine moiety itself is a key intermediate, often generated from the corresponding indole. nih.gov The reactivity of the C=N bond within the 3H-indole core is central to its chemistry.

Indolenines: 3,3-disubstituted indolenines are common synthetic intermediates. nih.gov They can be synthesized via methods like the Fischer indole synthesis or through the alkylation of 2,3-disubstituted indoles. nih.govevitachem.com For instance, Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with electrophiles like trichloroacetimidates provides a direct route to these structures. nih.gov The dearomatization of indoles is a powerful strategy for accessing these 3,3-disubstituted indolenine intermediates. nih.gov

Iminium Ions: The protonation or Lewis acid activation of the indolenine nitrogen generates a reactive iminium ion. chinesechemsoc.orgbhu.ac.in This species is a potent electrophile and is central to many subsequent reactions. For example, in the presence of a Brønsted acid, unprotected indoles can form iminium ions in situ, which can then undergo catalytic asymmetric hydrogenation. chinesechemsoc.org The formation of stable aryl(indol-3-yl)methylium ions, which are vinylogous iminium ions, has been achieved through the acid-catalyzed coupling of indoles and aryl aldehydes. nih.gov These stable salts have been isolated and their reactivity with various nucleophiles has been studied. nih.gov

Hydrazones: Hydrazones are key intermediates in the synthesis of the indole core itself, particularly via the Fischer indole synthesis. evitachem.com This classic method involves the reaction of an aryl hydrazine (B178648) with a ketone (like ethyl methyl ketone to form the precursor to this compound) to form a hydrazone, which then undergoes acid-catalyzed cyclization and rearrangement. evitachem.com In other contexts, hydrazones can be formed from the indole product; for example, coupling 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with diazonium salts yields the corresponding hydrazones, which can be cyclized to form more complex heterocyclic systems. researchgate.netcu.edu.eg

Table 1: Key Intermediates in 3H-Indole Chemistry

| Intermediate | Formation Method | Role in Synthesis | References |

|---|---|---|---|

| Indolenine | Fischer indole synthesis; Alkylation/dearomatization of 1H-indoles. | Precursor to other intermediates; Electrophile at C2. | nih.gov, evitachem.com |

| Iminium Ion | Protonation or Lewis acid activation of the indolenine nitrogen. | Potent electrophile for nucleophilic additions and rearrangements. | chinesechemsoc.org, bhu.ac.in, nih.gov |

| Hydrazone | Reaction of aryl hydrazines with ketones; Coupling with diazonium salts. | Key intermediate in Fischer indole synthesis; Precursor for fused heterocycles. | researchgate.net, evitachem.com, cu.edu.eg |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reaction pathways of 3H-indole systems are governed by both kinetic and thermodynamic factors. The stability of intermediates and the energy barriers of transition states dictate the observed product distribution.

Thermodynamic parameters have been determined for various reactions involving indolenine rearrangements, highlighting their relevance to the mechanism of electrophilic substitution in 3-substituted indoles. researchgate.net In the Fischer indole synthesis, for instance, high acidity and temperature can favor cyclization to the less substituted carbon position, indicating a shift from a thermodynamically controlled to a kinetically controlled pathway. bhu.ac.in

Quantum chemical calculations using Density Functional Theory (DFT) have been employed to understand the reactivity and regioselectivity of reactions involving indoles. researchgate.netfrontiersin.org These studies reveal that the energy barriers for reactions like the hetero-Diels-Alder cycloaddition are influenced by the substitution pattern of both the indole and the reacting partner. researchgate.net For example, in the reaction of nitrosoalkenes with indoles, DFT calculations show that the Diels-Alder pathway is energetically privileged compared to alternative routes. researchgate.net The calculated energy of the theoretical cycloadducts helps to rationalize the observed regiochemistry. researchgate.net Kinetic studies have also been performed on the oxidation of related indole derivatives, providing insights into the effect of pH and other reaction parameters on the reaction rate. researchgate.net

Stereoselective Rearrangements and Asymmetric Transformations

The non-planar, chiral nature of substituted indoleninium intermediates allows for a variety of stereoselective reactions. This has been exploited in the asymmetric synthesis of valuable chiral indolines and other complex structures.

Asymmetric Hydrogenation: A prominent example is the asymmetric transfer hydrogenation of 3H-indoles. Using a chiral phosphoric acid as a Brønsted acid catalyst and a Hantzsch ester as the hydrogen source, a range of 3,3-disubstituted 3H-indoles can be reduced to the corresponding chiral indolines with high yields and excellent enantioselectivity. beilstein-journals.org This method has been successfully applied to 3,3-dimethyl substituted systems. beilstein-journals.org Similarly, iridium-catalyzed asymmetric hydrogenation of unprotected indoles, proceeding through an in situ-generated iminium ion, affords chiral indoline (B122111) derivatives in high yields and stereoselectivities. chinesechemsoc.org

Stereoselective Rearrangements: Sigmatropic rearrangements, such as the beilstein-journals.orgmdpi.com-sigmatropic rearrangement of ylides generated from allyl precursors, are powerful tools in stereoselective synthesis. acs.org While specific examples involving this compound are not detailed, the principles apply to related heterocyclic systems. The Saucy-Marbet rearrangement, a mdpi.commdpi.com-sigmatropic reaction, has been rendered highly stereoselective using chiral ynamides, leading to the synthesis of chiral homoallenyl alcohols. researchgate.net

Biocatalytic Transformations: Enzymes offer a powerful approach to stereoselectivity. Flavin-dependent monooxygenases have been used for the asymmetric biocatalytic oxidation of indole substrates, including 2-ethyl-3-methylindole, to produce enantioenriched 3-hydroxyindolenines. nih.gov These chiral intermediates are valuable for accessing various structural motifs in natural products. nih.gov

Table 2: Examples of Asymmetric Transformations of Indole Systems

| Transformation | Catalyst/Method | Product Type | Key Feature | References |

|---|---|---|---|---|

| Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Chiral Indolines | High enantioselectivity under mild conditions. | beilstein-journals.org |

| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Chiral Indolines | Anion-binding activation strategy for high reactivity and stereoselectivity. | chinesechemsoc.org |

| Asymmetric Oxidation | Flavin-dependent Monooxygenase | Chiral 3-Hydroxyindolenines | Enzymatic selectivity overcomes challenges of chemical oxidation. | nih.gov |

Reactivity with Specific Reagents (e.g., Michael Acceptors, Nitrosoalkenes)

The electrophilic nature of the iminium ion intermediate derived from 3H-indoles makes them susceptible to attack by various nucleophiles, while the electron-rich 1H-indole tautomer readily reacts with electrophiles like Michael acceptors and nitrosoalkenes at the C3 position.

Michael Acceptors: The Michael addition of indoles to electron-deficient olefins is a fundamental carbon-carbon bond-forming reaction. bhu.ac.innih.gov Indoles react with α,β-unsaturated ketones, nitriles, and nitro compounds, typically under acidic or Lewis acidic conditions, to give 3-substituted products. bhu.ac.inclockss.org For example, bismuthyl perchlorate (B79767) has been shown to be an efficient catalyst for the Michael addition of various indoles to a wide range of Michael acceptors, affording 3-substituted indoles in high yields. clockss.org This method is effective without the need to protect the indole NH group. clockss.org

Nitrosoalkenes: Conjugated nitrosoalkenes are versatile heterodienes that react with indoles primarily through a hetero-Diels-Alder reaction pathway. researchgate.netfrontiersin.org The reaction of indole with reagents like ethyl nitrosoacrylate proceeds via cycloaddition to form a transient 1,2-oxazine cycloadduct. researchgate.netfrontiersin.org This intermediate then undergoes ring-opening and rearomatization of the indole's pyrrole unit to yield a stable, open-chain oxime. researchgate.netfrontiersin.org The reactivity is influenced by the substituents on both the nitrosoalkene and the indole nucleus. frontiersin.org This reaction has been used to synthesize novel tryptophan analogues by reacting indoles with 3-tetrazolyl-nitrosoalkenes. mdpi.com DFT calculations support the proposed mechanism involving a hetero-Diels-Alder reaction followed by ring-opening. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. For 3-Ethyl-3-methyl-3H-indole, a combination of one-dimensional and two-dimensional NMR techniques is employed to achieve a complete structural assignment.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental to the structural analysis of this compound. These techniques provide critical information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their immediate electronic environment.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, as well as signals for the ethyl and methyl groups at the C3 position. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or -donating nature of adjacent functional groups and their position within the heterocyclic ring system. For instance, the protons on the benzene (B151609) portion of the indole ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the aromatic ring current. The protons of the ethyl and methyl groups would appear in the upfield region, with the methylene (B1212753) protons of the ethyl group showing a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The methyl group directly attached to C3 would present as a singlet.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are typically found between 110 and 150 ppm. The C2 carbon, being adjacent to the nitrogen atom and part of an imine-like bond in the 3H-indole tautomer, would likely appear at a significantly downfield shift. The quaternary carbon at C3, substituted with both an ethyl and a methyl group, would also have a characteristic chemical shift. The carbon atoms of the ethyl and methyl substituents would resonate at higher field strengths.

Due to the absence of specific experimental data in the public domain for this compound, the following tables present hypothetical yet representative ¹H and ¹³C NMR data based on the known chemical shift ranges for similar indole derivatives.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | s | - |

| H-4 / H-7 | ~7.2 - 7.6 | m | - |

| H-5 / H-6 | ~7.0 - 7.2 | m | - |

| -CH₂- (Ethyl) | ~2.0 | q | 7.5 |

| -CH₃ (Ethyl) | ~1.0 | t | 7.5 |

| -CH₃ (Methyl) | ~1.4 | s | - |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-2 | ~180 |

| C-3 | ~55 |

| C-3a | ~140 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~120 |

| C-7 | ~128 |

| C-7a | ~150 |

| -CH₂- (Ethyl) | ~30 |

| -CH₃ (Ethyl) | ~10 |

| -CH₃ (Methyl) | ~25 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the stereochemistry and regiochemistry, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For example, the proton signal of the C3-methyl group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This experiment is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the protons of the C3-methyl and C3-ethyl groups would show correlations to the C3 and C2 carbons, confirming the substitution pattern at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the conformation of flexible parts of the molecule.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₁H₁₃N). The precise mass measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the structure of the parent ion and allows for the elucidation of fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. Upon collision-induced dissociation (CID), this ion would break apart in a predictable manner. Common fragmentation pathways for indole derivatives involve the cleavage of bonds in the side chains and the fragmentation of the heterocyclic ring system. The loss of the ethyl group (C₂H₅) or the methyl group (CH₃) from the C3 position would be expected fragmentation pathways, leading to characteristic daughter ions. The stability of the resulting fragments can provide further insight into the structure of the molecule.

Interactive Data Table: Hypothetical Key Fragmentation Data from MS/MS of this compound

| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 160.1121 ([M+H]⁺) | 145.0886 | CH₃ | Loss of the methyl group from C3 |

| 160.1121 ([M+H]⁺) | 131.0937 | C₂H₅ | Loss of the ethyl group from C3 |

| 160.1121 ([M+H]⁺) | 117.0780 | C₃H₇ | Loss of a propyl fragment |

| 145.0886 | 117.0780 | C₂H₄ | Loss of ethene from the ethyl-substituted fragment |

Advanced MS Techniques (e.g., NALDI-MS, FT-ICR-MS, QqQ ESI-MS/MS)

NALDI-MS (Nanostructure-Initiator Mass Spectrometry): This is a surface-based laser desorption/ionization technique that can be useful for the analysis of small molecules with minimal sample preparation and reduced background interference compared to traditional MALDI.

FT-ICR-MS (Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry): FT-ICR-MS offers the highest mass resolution and accuracy currently available. rsc.orgbldpharm.comresearchgate.net This would allow for the unambiguous determination of the elemental composition of this compound and its fragments. rsc.orgbldpharm.comresearchgate.net

QqQ ESI-MS/MS (Triple Quadrupole Electrospray Ionization Tandem Mass Spectrometry): This technique is highly sensitive and selective, making it ideal for quantitative analysis and for studying specific fragmentation reactions in detail. The use of multiple reaction monitoring (MRM) can enhance the detection of trace amounts of the compound in complex mixtures. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. For this compound, the FT-IR spectrum would be expected to reveal characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes would include:

C-H stretching vibrations from the ethyl, methyl, and aromatic groups, typically observed in the 2850-3000 cm⁻¹ region.

C=N stretching vibration of the imine group within the 3H-indole ring, which is a key characteristic of this class of compounds, generally appearing in the 1620-1690 cm⁻¹ range.

C=C stretching vibrations from the aromatic benzene ring, expected to be found in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations , which would likely appear in the 1180-1360 cm⁻¹ range.

C-H bending vibrations for the alkyl and aromatic moieties.

A comprehensive search of scientific literature and chemical databases did not yield specific, experimentally determined FT-IR spectral data for this compound. While data exists for related 3,3-disubstituted indolenines, a detailed analysis for the title compound is not publicly available. Therefore, a data table of its specific vibrational frequencies cannot be provided at this time.

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would definitively confirm the sp³-hybridized nature of the C3 carbon atom, substituted with both an ethyl and a methyl group, and the characteristic 3H-indole (or indolenine) core structure.

Key structural parameters that would be determined include:

The precise bond lengths of the C=N double bond and the various C-C and C-N single bonds within the heterocyclic ring system.

The bond angles around the quaternary C3 carbon and the other atoms in the molecule.

The planarity of the fused benzene ring and the conformation of the five-membered heterocyclic ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

Despite extensive searches of crystallographic databases and the scientific literature, no published crystal structure for this compound has been found. While crystal structures for other substituted 3H-indoles have been reported, providing insight into the general structural features of this class of compounds, specific crystallographic data for the title compound is not available.

Table 1: Hypothetical Crystallographic Data Table for this compound This table is a template representing the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N |

| Formula Weight | 159.23 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| a, b, c (Å) | Not Available |

| α, β, γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores. The 3H-indole system contains a conjugated system, which is expected to give rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound would be characterized by absorption maxima (λ_max) corresponding to π → π* and potentially n → π* electronic transitions within the molecule's chromophore. The position and intensity of these bands are sensitive to the solvent polarity and the specific substitution pattern on the indole ring.

Analysis of the spectrum would help in understanding the electronic structure of the molecule. For instance, the main absorption bands would be associated with the conjugated system formed by the benzene ring fused to the C=N double bond.

A thorough review of the existing scientific literature did not uncover any specific experimental UV-Vis spectroscopic data for this compound. Consequently, a data table of its absorption maxima and corresponding molar absorptivities cannot be presented.

Theoretical and Computational Chemistry of 3 Ethyl 3 Methyl 3h Indole

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For 3-Ethyl-3-methyl-3H-indole, these calculations would reveal key structural parameters and insights into its stability.

The 3H-indole tautomer is known to be significantly less stable than its 1H-indole counterpart due to the disruption of the aromaticity of the pyrrole (B145914) ring. aip.org Computational studies on the parent indole (B1671886) have estimated the energy of 3H-indole to be approximately 25 kJ/mol higher than 1H-indole at the QCISD/6-311++G(d,p) level of theory. aip.org The presence of ethyl and methyl groups at the C3 position introduces a stereocenter, and DFT calculations can be used to determine the optimized bond lengths, bond angles, and dihedral angles for both enantiomers.

The electronic structure of this compound is characterized by the imine functionality within the five-membered ring. This makes the C2 position susceptible to nucleophilic attack, a reactivity pattern opposite to that of 1H-indoles, which typically undergo electrophilic attack at C3. chemrxiv.org DFT calculations can map the electron density and electrostatic potential (ESP) of the molecule, visually representing the electron-rich and electron-poor regions and thus predicting sites of reactivity. For instance, in related indole-based chalcones, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the molecular geometry and polarity. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a 3,3-Disubstituted 3H-Indole System (Note: This table presents hypothetical data for 3,3-dimethyl-3H-indole, calculated at a representative DFT level, to illustrate the type of information obtained from such calculations, as specific data for this compound is not readily available.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.285 |

| C2-C3 | 1.520 |

| N1-C7a | 1.401 |

| C3-C3a | 1.550 |

| C3-C(methyl1) | 1.545 |

| C3-C(methyl2) | 1.545 |

| **Bond Angles (°) ** | |

| C7a-N1-C2 | 108.5 |

| N1-C2-C3 | 112.0 |

| C2-C3-C3a | 102.5 |

| C(methyl1)-C3-C(methyl2) | 110.0 |

| Dihedral Angles (°) | |

| C7a-N1-C2-C3 | -1.5 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. For this compound, this approach can be used to study various transformations, such as cycloadditions or reactions with nucleophiles.

For example, the dearomative (3+2) annulation reaction between 3-substituted indoles and azaoxyallyl cations to form pyrroloindolines has been studied using DFT calculations (B3LYP-D3/6-311G**++). acs.org These studies support a stepwise mechanism involving the initial formation of a C-C bond at the C3 position of the indole, followed by ring closure. acs.org Similar computational approaches could be applied to model the reactions of this compound. By calculating the energies of the transition states, the activation energy for different potential pathways can be determined, allowing for a prediction of the most likely reaction mechanism.

The search for transition states is a critical component of this analysis. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. The value of this imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactant into the product. Such analyses have been performed for various indole reactions, including the 1,3-dipolar cycloaddition of isatin (B1672199) with amino acids and nitrostyrenes to generate spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one cores. acs.org

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

When a molecule has multiple reactive sites or can form multiple stereoisomeric products, computational methods can predict the regioselectivity and stereoselectivity of a reaction. For this compound, which is chiral and has distinct reactive sites (e.g., the C=N bond), these predictions are particularly valuable.

The regioselectivity of a reaction is often governed by the relative energies of the transition states leading to the different regioisomers. For instance, in the hydroarylation of indoles, DFT computations have been used to explain the observed C3-regioselectivity by demonstrating the stabilization of cationic intermediates through hydrogen bonding with the acid catalyst. chemrxiv.org In the case of this compound reacting with a nucleophile, calculations could compare the activation barriers for attack at the C2 carbon versus other positions.

Stereoselectivity can also be rationalized by comparing the energies of the diastereomeric transition states. In the nickel-catalyzed asymmetric hydroarylation of dienes with indoles, DFT calculations have been used to elucidate the origin of enantioselectivity by comparing the energy barriers of the transition states leading to the (R) and (S) products. chinesechemsoc.org For reactions involving this compound, computational modeling of the transition states, including the substrate, reagent, and any catalyst, would allow for the prediction of the favored diastereomer or enantiomer.

Analysis of Reactivity Descriptors and Frontier Molecular Orbitals (FMOs)

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These indices have been calculated for indole-based chalcones to compare their reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of the HOMO and LUMO of this compound can be calculated using DFT. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

For 3H-indoles, the LUMO is typically localized on the C=N bond, indicating that this is the primary electrophilic site. In a reaction with a nucleophile, the interaction would be between the HOMO of the nucleophile and the LUMO of the 3H-indole. In cycloaddition reactions, the relative energies of the FMOs of the two reactants determine the reaction type (e.g., normal or inverse electron-demand). For example, FMO analysis of the reaction of 3H-indole styrylcyanines showed that the initial step is a six-electron pericyclic reaction. researchgate.net

Table 2: Representative FMO Energies and Reactivity Descriptors (Note: This table presents hypothetical data for a generic 3,3-disubstituted 3H-indole to illustrate the concepts, as specific data for this compound is not readily available.)

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | -E(HOMO) |

| Electron Affinity (A) | 1.2 | -E(LUMO) |

| Chemical Hardness (η) | 2.65 | (I - A) / 2 |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the structure. Such calculations have been successfully applied to complex indole derivatives, showing good agreement with experimental values. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. DFT calculations can predict the IR spectrum of this compound, helping to identify characteristic vibrational modes, such as the C=N stretch of the imine group. mku.edu.tr While calculated harmonic frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve better agreement. researchgate.net Machine learning models are also emerging as a new approach to predict IR spectra with high accuracy. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations could predict the electronic transitions, likely dominated by π → π* and n → π* transitions associated with the conjugated system and the imine nitrogen's lone pair. These calculations have been performed for various indole derivatives to understand their photophysical properties. acs.orgnih.gov

Advanced Applications in Chemical Science and Materials Innovation

Role as Synthetic Intermediates in Complex Organic Synthesis

The strained imine bond within the 3H-indole ring imparts a high degree of reactivity, making it an exceptional intermediate for constructing intricate molecular architectures. Chemists have harnessed this reactivity for the efficient synthesis of various heterocyclic systems and functionalized molecules.

The 3H-indole scaffold is a cornerstone in the synthesis of numerous polycyclic systems, particularly those found in biologically active alkaloids. acs.orgnih.gov Its ability to undergo cyclization and rearrangement reactions is pivotal in assembling complex molecular frameworks.

One of the most efficient applications is the synthesis of chiral indoline (B122111) scaffolds through asymmetric hydrogenation. nih.gov Catalytic systems, particularly those based on earth-abundant metals like manganese, have been developed to reduce 3H-indoles with excellent yields and high enantioselectivity. nih.govresearchgate.net This transformation is crucial as the indoline core is a key structural unit in many natural products and pharmaceuticals. acs.org For instance, the manganese-catalyzed asymmetric hydrogenation of various 3H-indoles provides access to optically active indolines, which are valuable chiral building blocks. nih.gov

Furthermore, 3H-indole derivatives serve as key intermediates in the synthesis of other important alkaloid scaffolds. Research has demonstrated that intermediates like 3-ethyl indole (B1671886) can be used to obtain the β-carboline structure, a core component of a class of alkaloids with significant biological effects. researchgate.net The reactivity of the 3H-indole moiety also allows for its use in cycloaddition reactions to construct polycyclic indoline alkaloids. acs.org The synthesis of quinoline (B57606) derivatives can also be achieved through reactions involving the indole nucleus, showcasing the scaffold's versatility. rsc.org

Table 1: Examples of Polycyclic Heterocycles from 3H-Indole Precursors This table is interactive. Click on the headers to sort.

| Precursor Type | Reaction Type | Resulting Scaffold | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| 3,3-Dialkyl-3H-indole | Asymmetric Hydrogenation | Chiral Indoline | Manganese Complex | nih.gov |

| 3-Ethyl Indole | Cyclization | β-Carboline | Acid-catalyzed | researchgate.net |

| 3H-Indole Derivative | Cycloaddition | Polycyclic Indoline | Trimethylsilylmethyl triflate | acs.org |

| Indole Nucleus | Rearrangement/Cleavage | Quinoline Derivative | Various | rsc.org |

Beyond complex ring systems, 3-ethyl-3-methyl-3H-indole and related compounds are fundamental building blocks for a wide array of functionalized indole derivatives. jetir.org The indole scaffold can be modified at several positions, but the C3 position is particularly reactive toward electrophiles. rsc.orgjetir.org

Modern synthetic methods like transition-metal-catalyzed C-H activation have enabled the direct functionalization of the indole core. mdpi.com Ruthenium catalysts, for example, have been employed to introduce various substituents, leading to diverse indole derivatives under mild conditions. mdpi.com These strategies allow for the construction of 3-substituted and 3,3-disubstituted indoles, which are valuable in medicinal chemistry. jetir.orgmdpi.com Multicomponent reactions, where three or more reactants combine in a single step, frequently utilize indole derivatives to rapidly generate molecular complexity, yielding a range of poly-functionalized heterocyclic compounds. rsc.org

Precursors for Polycyclic Heterocycles and Alkaloid Scaffolds (e.g., β-Carbolines, Indolines, Quinolines)

Development of Novel Catalytic Systems Utilizing 3H-Indole Scaffolds

The unique reactivity of the 3H-indole nucleus has not only made it a target for synthesis but also a component in the development of new catalytic systems. Chiral metal-organic frameworks (MOFs) have been explored for enantioselective Friedel-Crafts alkylation of indoles, demonstrating how the indole scaffold can be integrated into reusable, solid-state catalysts.

More commonly, research focuses on catalysts that effectively transform 3H-indoles. A significant breakthrough is the use of manganese-based catalysts for the asymmetric hydrogenation of 3H-indoles. nih.gov This development is noteworthy because it provides a more sustainable and cost-effective alternative to precious metal catalysts like ruthenium or rhodium. nih.govresearchgate.net These manganese systems exhibit high turnover numbers and tolerate a wide variety of functional groups that are often sensitive to acid, a common issue with some ruthenium catalysts. nih.gov Additionally, ruthenium and bimetallic iron-palladium systems have proven effective in various transformations involving the indole scaffold, such as C-H activation and Friedel-Crafts reactions, further expanding the synthetic toolkit for this class of compounds. mdpi.comnih.gov

Contributions to Materials Science and Related Technologies

The electronic and photophysical properties of the 3H-indole core have been exploited in the field of materials science, leading to applications in dyes, pigments, and advanced optical materials.

3H-Indole derivatives are crucial intermediates in the synthesis of several classes of dyes. They form the core structure of many cyanine (B1664457) and squaraine dyes, which are known for their sharp absorption bands and intense colors. google.com Specifically, 3,3-disubstituted-3H-indolium salts, which can be readily prepared from 3H-indoles, are key precursors. These salts condense with other reagents to form the extended π-conjugated systems characteristic of cyanine dyes. google.com These dyes have applications beyond simple colorants, including use as sensitizers in dye-sensitized solar cells (DSSCs) and as functional colorants in medical imaging technologies.

The delocalized π-electron system of 3H-indole derivatives makes them attractive candidates for advanced optical materials. The closely related 2,3,3-trimethyl-3H-indole has been used to synthesize fluorescent probes. rsc.org These probes can be designed to be sensitive to their local environment, making them useful for studying biological systems, such as quantifying proteins in human plasma. rsc.org The photophysical properties of 3,3-dimethyl-2-phenyl-3H-indole have been studied extensively, showing that its fluorescence is sensitive to solvent polarity, which allows it to be used as a probe for microheterogeneous media like micelles. cdnsciencepub.comacs.org

Furthermore, styryl dyes derived from 2,3,3-trimethyl-3H-indolium salts have been found to exhibit significant second-order nonlinear optical (NLO) activity. researchgate.net NLO materials are essential for technologies like optical data storage, telecommunications, and frequency conversion of laser light. The high NLO response in these indole-based dyes is attributed to the large change in dipole moment upon electronic excitation within their asymmetric, charge-transfer-like structure. nih.govacs.org This potential makes the this compound scaffold a promising building block for designing next-generation optical materials.

Table 2: Optical Applications of 3H-Indole Derivatives This table is interactive. Click on the headers to sort.

| Application Area | Derivative Type | Key Property | Example Use | Reference |

|---|---|---|---|---|

| Dyes & Pigments | Cyanine Dyes | Strong Absorption | Medical Imaging, DSSC | google.com |

| Fluorescent Probes | 2,3,3-Trimethyl-3H-indole | Environment-sensitive fluorescence | Protein quantification | rsc.org |

| Fluorescent Probes | 3,3-Dimethyl-2-phenyl-3H-indole | Solvatochromism | Probing micelles | cdnsciencepub.comacs.org |

| Nonlinear Optics | Styryl Dyes | Second-order NLO activity | Photonic devices | researchgate.net |

Polymerization Studies and Polyindole Material Development

The direct polymerization of 3,3-disubstituted-3H-indole monomers like this compound presents significant challenges. Acid-catalyzed conditions, often employed in indole polymerization, can lead to complex rearrangements rather than straightforward polymer formation. Research into producing polyindoles with such specific substitution patterns has consequently explored alternative and innovative synthetic strategies. A notable approach involves polymer-analogous transformations, where a precursor polymer is chemically modified to yield the desired polyindole structure.

Detailed Research Findings: Synthesis of Poly(2-ethyl-3-methylindole)

A key study in this area demonstrated the successful synthesis of poly(2-ethyl-3-methylindole) (2E3MPIn), a structural isomer of the polymer derived from this compound. This was achieved not by direct polymerization, but through the intramolecular acid-catalyzed cyclization of a precursor polymer, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA). acs.orgresearchgate.net This method represents the first synthesis of a polyindole with a 1,5-linkage of the monomer units. acs.orgresearchgate.net

The synthesis was conducted by heating the precursor polymer in the presence of polyphosphoric acid (PPA), which acts as both a solvent and a catalyst for the cyclization reaction. researchgate.netresearchgate.net The process achieved a high yield of 81%. researchgate.netresearchgate.net A model reaction using the monomeric precursor confirmed the formation of 2-ethyl-3-methyl-1H-indole, validating the proposed reaction mechanism for the polymer. researchgate.net

Table 1: Synthesis Parameters for Poly(2-ethyl-3-methylindole) (2E3MPIn)

The structure of the resulting poly(2-ethyl-3-methylindole) was extensively characterized using various spectroscopic methods. acs.orgresearchgate.net FT-IR spectroscopy confirmed the formation of the indole ring and the presence of the alkyl substituents. acs.org Detailed NMR studies (¹H, ¹³C, HMBC, HSQC) on the model compound affirmed the 2-ethyl-3-methylindole structure, with characteristic signals confirming the intramolecular cyclization. acs.orgresearchgate.net For the polymer, gel permeation chromatography (GPC) was used to determine the molecular weight, which was found to be Mₙ = 64,200 g/mol , compared to the precursor polymer's Mₙ of 79,100 g/mol . researchgate.net

Polyindole Material Properties

The synthesized poly(2-ethyl-3-methylindole) exhibited distinct and enhanced properties compared to its precursor, highlighting the success of the polyheterocyclization reaction as a method for creating new functional materials. researchgate.netx-mol.com

Thermal Stability: The polyindole showed good thermal stability, an important characteristic for materials used in electronic applications. researchgate.netx-mol.com

Photophysical Properties: A significant finding was the polymer's photoluminescence. The emission spectrum of 2E3MPIn showed a bathochromic (red) shift of 16 nm and a notable increase in luminescence intensity compared to the precursor polymer, PClPA. researchgate.netacs.org This suggests potential applications in photoluminescent devices.

Electrical Properties: The polymer was found to possess photoconductivity; its electrical conductivity increased by a factor of two upon irradiation. researchgate.netacs.org Electrochemical analysis from cyclic voltammetry and UV-vis spectra indicated that the material has good electroactivity. x-mol.comacs.org